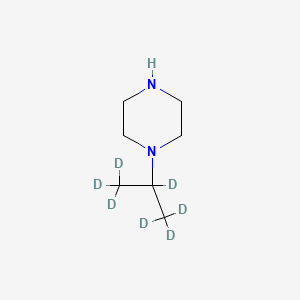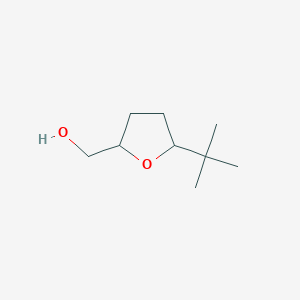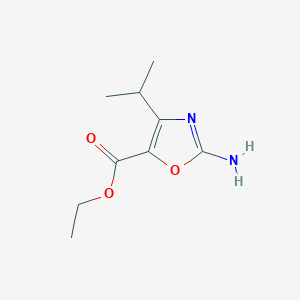
rac-(1R,2R)-2-(1H-imidazol-4-yl)cyclopropan-1-amine dihydrochloride, trans
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac-(1R,2R)-2-(1H-imidazol-4-il)ciclopropan-1-amina dihidrocloruro, trans: es un compuesto sintético que presenta un anillo ciclopropano sustituido con un grupo imidazol
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de rac-(1R,2R)-2-(1H-imidazol-4-il)ciclopropan-1-amina dihidrocloruro, trans típicamente implica los siguientes pasos:
Formación del anillo ciclopropano: Esto se puede lograr mediante reacciones de ciclopropanación, a menudo utilizando compuestos diazo y catalizadores de metales de transición.
Introducción del grupo imidazol: El anillo imidazol se puede introducir mediante reacciones de sustitución nucleofílica o utilizando derivados de imidazol en reacciones de acoplamiento.
Formación de la sal dihidrocloruro: El compuesto final a menudo se convierte a su forma de sal dihidrocloruro para mejorar su estabilidad y solubilidad.
Métodos de producción industrial
Los métodos de producción industrial para este compuesto probablemente involucrarían la optimización de las rutas sintéticas anteriores para garantizar un alto rendimiento y pureza. Esto podría incluir el uso de reactores de flujo continuo, técnicas avanzadas de purificación y medidas estrictas de control de calidad.
Análisis De Reacciones Químicas
Tipos de reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el anillo imidazol.
Reducción: Las reacciones de reducción podrían dirigirse al anillo ciclopropano o al grupo imidazol.
Sustitución: Las reacciones de sustitución nucleofílica o electrofílica pueden ocurrir, especialmente en el anillo imidazol.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno, permanganato de potasio y trióxido de cromo.
Reducción: Se pueden utilizar agentes reductores como hidruro de aluminio y litio o borohidruro de sodio.
Sustitución: Se pueden emplear reactivos como haluros de alquilo, cloruros de acilo o cloruros de sulfonilo en condiciones apropiadas.
Productos principales
Los productos principales formados a partir de estas reacciones dependerían de los reactivos y condiciones específicas utilizadas. Por ejemplo, la oxidación podría producir N-óxidos de imidazol, mientras que la reducción podría conducir a derivados de imidazol parcialmente o totalmente reducidos.
Aplicaciones Científicas De Investigación
Química: : El compuesto se puede utilizar como bloque de construcción en la síntesis orgánica, particularmente en la construcción de moléculas más complejas. Biología : Puede servir como ligando en estudios bioquímicos, interactuando con varias enzimas o receptores. Medicina Industria : El compuesto podría utilizarse en el desarrollo de nuevos materiales o como catalizador en procesos industriales.
Mecanismo De Acción
El mecanismo de acción de rac-(1R,2R)-2-(1H-imidazol-4-il)ciclopropan-1-amina dihidrocloruro, trans dependería de sus interacciones específicas con los objetivos moleculares. Éstas podrían incluir la unión a enzimas, receptores u otras biomoléculas, lo que lleva a la modulación de su actividad. Las vías involucradas podrían incluir la transducción de señales, los procesos metabólicos o la regulación de la expresión génica.
Comparación Con Compuestos Similares
Compuestos similares
(1R,2R)-2-(1H-imidazol-4-il)ciclopropan-1-amina: La forma no racémica del compuesto.
(1S,2S)-2-(1H-imidazol-4-il)ciclopropan-1-amina: El enantiómero del compuesto.
Ácido 2-(1H-imidazol-4-il)ciclopropano-1-carboxílico: Un compuesto estructuralmente relacionado con un grupo ácido carboxílico en lugar de una amina.
Unicidad
Las características estructurales únicas de rac-(1R,2R)-2-(1H-imidazol-4-il)ciclopropan-1-amina dihidrocloruro, trans, como la configuración trans y la presencia de un anillo imidazol y un anillo ciclopropano, lo distinguen de otros compuestos similares. Estas características pueden conferir reactividad química específica y actividad biológica, haciéndolo valioso para diversas aplicaciones.
Propiedades
Fórmula molecular |
C6H11Cl2N3 |
|---|---|
Peso molecular |
196.07 g/mol |
Nombre IUPAC |
2-(1H-imidazol-5-yl)cyclopropan-1-amine;dihydrochloride |
InChI |
InChI=1S/C6H9N3.2ClH/c7-5-1-4(5)6-2-8-3-9-6;;/h2-5H,1,7H2,(H,8,9);2*1H |
Clave InChI |
ODXDXCXYKISHBA-UHFFFAOYSA-N |
SMILES canónico |
C1C(C1N)C2=CN=CN2.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


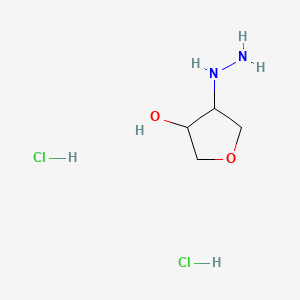
![3-Methyl-4-[3-(methylamino)-1-phenylpropoxy]phenol](/img/structure/B12311052.png)



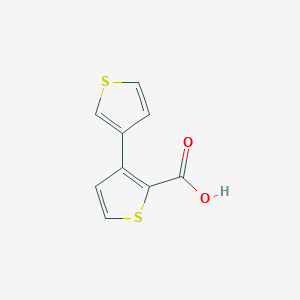



![3a,6a-dimethyl-hexahydro-1H-2lambda6-thieno[3,4-c]pyrrole-2,2-dione hydrochloride](/img/structure/B12311109.png)
